molecular formula C11H13N3O B1481661 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde CAS No. 2098025-23-9

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

Cat. No.: B1481661
CAS No.: 2098025-23-9
M. Wt: 203.24 g/mol
InChI Key: APEGKURCZVKMQH-UHFFFAOYSA-N
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Description

The compound “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde” is a heterocyclic compound . Heterocyclic compounds are a unique class of compounds that demonstrate a broad spectrum of physical, chemical, and biological characteristics . They are widely distributed in nature and play an important part in metabolism due to their structural nucleus occurring in various natural products .


Synthesis Analysis

The synthesis of pyrazole nucleus, which is a part of the compound , can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI code: 1S/C9H12N2O/c12-7-9-4-5-10-11(9)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2 . This code provides a unique identifier for chemical substances, and can be used to predict the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been extensively studied. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Research demonstrates the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and the annulation of imidazole and pyrimidine rings to these derivatives. This process involves cyclocondensation of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide, forming derivatives that are precursors for further chemical modifications (Yakovenko et al., 2020).

Antimicrobial and Antioxidant Applications

  • Another study focused on the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, assessing their antimicrobial, antituberculosis, and antioxidant activities. These compounds, bearing the 5-aryloxypyrazole nucleus, were synthesized via a one-pot, base-catalyzed cyclocondensation reaction, demonstrating significant bioactivity in preliminary tests (Sangani et al., 2016).

Catalyzed Synthesis for Libraries of Compounds

  • Etidronic Acid catalyzed an efficient synthesis of a 1H-imidazo[1,2-b]pyrazole library via a multicomponent reaction. This method showcased a convenient approach to synthesizing a variety of compounds that could have further applications in drug discovery and development (Babariya & Naliapara, 2017).

Properties

IUPAC Name

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-8-10-6-11-13(4-5-14(11)12-10)7-9-2-1-3-9/h4-6,8-9H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEGKURCZVKMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=CC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
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